Cas no 62564-91-4 (5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde)
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxaldehyde, 5-amino-1-phenyl-
- 5-amino-1-phenylpyrazole-4-carbaldehyde
- 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
- Z1262623961
- MTPJWTSHVKOZNW-UHFFFAOYSA-N
- EN300-805028
- 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde
- DTXSID80490728
- 62564-91-4
- SCHEMBL2649068
-
- MDL: MFCD20691077
- Inchi: 1S/C10H9N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h1-7H,11H2
- InChI Key: MTPJWTSHVKOZNW-UHFFFAOYSA-N
- SMILES: O=CC1C=NN(C=1N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 187.07467
- Monoisotopic Mass: 187.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 60.9Ų
Experimental Properties
- PSA: 60.91
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX23238-2.5g |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 2.5g |
$948.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-5g |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 5g |
$1383.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-10g |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 10g |
$2035.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-50mg |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 50mg |
$124.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-100mg |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 100mg |
$166.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-250mg |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 250mg |
$223.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-500mg |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 500mg |
$384.00 | 2024-04-19 | |
| A2B Chem LLC | AX23238-1g |
5-Amino-1-phenyl-1h-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 1g |
$501.00 | 2024-04-19 | |
| Enamine | EN300-805028-1g |
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 1g |
$442.0 | 2023-09-02 | |
| Enamine | EN300-805028-5g |
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde |
62564-91-4 | 95% | 5g |
$1280.0 | 2023-09-02 |
5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction to 5-Amino-1-Phenyl-1H-Pyrazole-4-Carbaldehyde (CAS No. 62564-91-4)
5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde, with the CAS number 62564-91-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a phenyl ring, and a pyrazole moiety, all contributing to its potential biological activities and applications.
The chemical structure of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring with an amino group at the 5-position and a phenyl ring at the 1-position. The presence of the aldehyde group at the 4-position further enhances its reactivity and potential for forming various derivatives. This combination of functional groups makes it an attractive candidate for the synthesis of more complex molecules with diverse biological activities.
In recent years, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold for the development of new drugs targeting various diseases. For instance, research has shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties, making them promising candidates for the treatment of conditions such as arthritis and chronic pain.
Moreover, studies have demonstrated that 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives possess potent antiviral activities against several viral strains, including influenza and herpes simplex viruses. This has led to increased interest in exploring its potential as an antiviral agent, particularly in light of the ongoing global health challenges posed by viral infections.
The synthetic accessibility of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is another factor contributing to its popularity in research. Various synthetic routes have been developed to efficiently produce this compound, allowing for large-scale synthesis and subsequent modification to create a wide range of derivatives. These synthetic methods often involve multistep reactions, including condensation, reduction, and oxidation processes, which can be tailored to achieve specific functional group transformations.
In addition to its therapeutic potential, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde has also been investigated for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through structural modifications further expands its utility in these advanced technological applications.
The safety profile of 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde is an important consideration in both research and industrial settings. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to minimize any potential risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 62564-91-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and synthetic accessibility make it a valuable starting material for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.
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